molecular formula C9H14NOP B1532621 (3-(Aminomethyl)phenyl)dimethylphosphine oxide CAS No. 2287301-67-9

(3-(Aminomethyl)phenyl)dimethylphosphine oxide

Cat. No.: B1532621
CAS No.: 2287301-67-9
M. Wt: 183.19 g/mol
InChI Key: PMYJSBQIJBKPGR-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)phenyl)dimethylphosphine oxide is a type of aminophosphine oxide (AmPO), which are molecules that contain at least one amino group present as amino substituents on α - and β -carbons including direct P–N bond . They have additional ‘N’ sites, including highly basic ‘P=O’ groups . These features make them exhibit smooth and unexpected behavior . They are exciting ligand systems for the coordination chemistry of actinides, and their involvement in catalytic organic reactions .


Synthesis Analysis

The synthesis of tertiary phosphines, like This compound, often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used and universal .


Chemical Reactions Analysis

Aminophosphine oxides are involved in various catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc . The diverse properties of the AmPOs and their metal complexes demonstrate both the scope and complexity of these systems .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : Vassileva, Varbanov, and Tashev (1995) reported the synthesis of several (aminoalkyloxymethyl)dimethylphosphine oxides, which were characterized using various analytical and spectroscopy methods (Vassileva, Varbanov, & Tashev, 1995).
  • Physical and Spectroscopic Properties : Maier (1991) discussed the synthesis and properties of N-hydroxycarbonylmethyl- and N-(1-hydroxycarbonylethyl)-aminomethyl-dimethyl phosphine oxides, noting their weak biological activity (Maier, 1991).

Applications in Agriculture and Chemistry

  • Plant Growth Regulating Activity : Stanoeva et al. (2000) synthesized new triazolo- and pyrazolopyrimidine derivatives of aminomethyl- and aminomethyloxymethyl dimethylphosphine oxides, which showed herbicidal and plant growth regulating activity (Stanoeva et al., 2000).
  • Functional Diamines for Copolymers : Wang et al. (2008) prepared functional diamines, including those containing phosphine oxide moieties, which exhibited excellent solubility and thermal stability, making them suitable for use in copolymers (Wang et al., 2008).

Chemical Reactions and Synthesis

  • Synthesis of Derivatives : Lachkova, Varbanov, Keck, and Tosheva (1999) synthesized a series of N-substituted carbamoyl- and thiocarbamoyl-aminomethyl-dimethyl-phosphine oxides, providing insights into the structure and composition of these compounds (Lachkova, Varbanov, Keck, & Tosheva, 1999).

Future Directions

Although many AmPOs have already been discovered and developed over the past century, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine tuning the electronic and steric properties of substituents on the central phosphorus atom .

Properties

IUPAC Name

(3-dimethylphosphorylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJSBQIJBKPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287301-67-9
Record name [3-(dimethylphosphoryl)phenyl]methanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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